molecular formula C18H39N3O12 B12685363 Einecs 307-127-3 CAS No. 97552-74-4

Einecs 307-127-3

Cat. No.: B12685363
CAS No.: 97552-74-4
M. Wt: 489.5 g/mol
InChI Key: PFXMQQSAJAXZQP-UHFFFAOYSA-N
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Description

Einecs 307-127-3 is a useful research compound. Its molecular formula is C18H39N3O12 and its molecular weight is 489.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

97552-74-4

Molecular Formula

C18H39N3O12

Molecular Weight

489.5 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;2-nitrohexanedioic acid

InChI

InChI=1S/C6H9NO6.2C6H15NO3/c8-5(9)3-1-2-4(6(10)11)7(12)13;2*8-4-1-7(2-5-9)3-6-10/h4H,1-3H2,(H,8,9)(H,10,11);2*8-10H,1-6H2

InChI Key

PFXMQQSAJAXZQP-UHFFFAOYSA-N

Canonical SMILES

C(CC(C(=O)O)[N+](=O)[O-])CC(=O)O.C(CO)N(CCO)CCO.C(CO)N(CCO)CCO

Origin of Product

United States

Synthetic Methodologies and Catalytic Advancement in 2,2 Dimethylpropane 1,3 Diol Production

Process Parameter Optimization in 2,2-Dimethylpropane-1,3-diol Synthesis

Optimizing the parameters of the synthesis process is crucial for maximizing yield, purity, and cost-effectiveness. Key variables such as temperature, pressure, solvent systems, and reaction time are carefully controlled to achieve high conversion efficiency.

Temperature and pressure are critical factors that significantly influence both the initial aldol (B89426) condensation and the subsequent hydrogenation step in NPG synthesis. The initial reaction between isobutyraldehyde (B47883) and formaldehyde (B43269) is typically conducted at temperatures ranging from 20°C to 130°C. google.comgoogle.com An optimal temperature range of 80°C to 95°C has been identified as particularly desirable for this stage. google.com

The hydrogenation of the intermediate hydroxypivaldehyde is carried out under more demanding conditions. Temperatures for this step can range from 120°C to 220°C. mdpi.com For instance, one process specifies a hydrogenation temperature of 160°C, while another achieves high conversion rates between 120°C and 135°C. mdpi.com The pressure for the hydrogenation step is also elevated, typically falling within the range of 2.1 to 10.3 MPa. mdpi.com Specific examples from patent literature cite pressures of approximately 6.9 MPa and 8 MPa for effective hydrogenation. mdpi.com

Table 1: Influence of Temperature and Pressure on 2,2-Dimethylpropane-1,3-diol Synthesis
Synthesis StageParameterValue RangeOptimal/Specific ValueReference
Aldol CondensationTemperature20 - 130 °C80 - 95 °C google.comgoogle.com
PressureNormal or Increased- google.com
Catalytic HydrogenationTemperature120 - 220 °C160 °C mdpi.com
Pressure2.1 - 10.3 MPa6.9 - 8 MPa mdpi.com

The use of solvents in the synthesis of 2,2-dimethylpropane-1,3-diol varies depending on the specific reaction stage and methodology. For the initial aldol addition reaction, solvents are often considered unnecessary. google.com The reaction can proceed efficiently using an aqueous solution of formaldehyde. google.com

However, in subsequent steps or alternative reaction schemes, solvents play a significant role. For example, methanol (B129727) may be added as a solvent prior to the hydrogenation process. mdpi.com In other contexts, such as the reaction of hexachlorocyclotriphosphazene with 2,2-dimethylpropane-1,3-diol, the choice of solvent has a profound impact on the products formed. tandfonline.comresearchgate.net Studies have shown that using solvents like tetrahydrofuran (B95107) (THF) can influence the distribution of intramolecular (spiro) and intermolecular (bridged) reaction products. tandfonline.comresearchgate.net This demonstrates that solvent systems can be manipulated to direct the reaction toward desired derivatives.

Emerging Trends in 2,2-Dimethylpropane-1,3-diol Synthesis Research

Current research is increasingly focused on aligning the production of 2,2-dimethylpropane-1,3-diol with the principles of sustainability and green chemistry. This involves developing more environmentally benign processes and engineering more efficient and novel catalysts.

Green chemistry principles are being applied to the synthesis of NPG to reduce its environmental footprint. One approach involves exploring enzymatic catalysis, such as lipase-mediated esterification, which can lower the energy consumption of the process. vulcanchem.com Another avenue of research is the use of more sustainable reaction media and catalysts. For example, the use of non-toxic dialkyl carbonates in transesterification reactions catalyzed by recyclable phosphonium (B103445) salts represents a greener alternative to traditional methods. rsc.org Furthermore, there is interest in producing the aldehyde precursors, formaldehyde and isobutyraldehyde, from renewable bioresources through microbial metabolism, which would create a more sustainable lifecycle for NPG. researchgate.net The use of natural deep eutectic solvents (NADES) is also being explored as an unconventional, sustainable medium for organic synthesis. unito.it

Catalyst innovation is at the forefront of improving NPG synthesis. The traditional process uses basic catalysts like sodium hydroxide (B78521) for the aldol reaction and hydrogenation catalysts such as Raney nickel or copper chromite. vulcanchem.com Research has focused on enhancing these catalytic systems. For instance, doping copper chromite catalysts with metals like manganese and barium can lead to higher conversion and selectivity under specific temperature and pressure conditions. mdpi.com

More advanced research includes the design of novel catalytic structures. Biomass-derived heterogeneous catalysts are being investigated for their potential in sustainable chemical transformations, including acetal (B89532) formation which is a related reaction type. researchgate.net Additionally, the development of stereodynamic catalysts, which can change their selectivity based on interactions with the reaction products, represents a sophisticated approach to controlling chemical reactions. uni-muenchen.de These innovations in catalyst design aim to improve reaction rates, enhance selectivity, and allow for milder reaction conditions, thereby reducing energy consumption and waste generation.

Mechanistic Investigations of Phase Transitions and Intrinsic Material Behavior of 2,2 Dimethylpropane 1,3 Diol

Plastic Crystal Characteristics and Dynamics of 2,2-Dimethylpropane-1,3-diol

The plastic crystal phase of 2,2-dimethylpropane-1,3-diol is a state where the constituent molecules, while fixed in a crystal lattice, possess rotational freedom. This rotational disorder is a key characteristic that influences the material's physical properties and the dynamics of its phase transitions.

Kinetics of Plastic Crystal Transitions

The transition into and out of the plastic crystal phase in 2,2-dimethylpropane-1,3-diol exhibits asymmetrical kinetics between heating and cooling cycles. researchgate.netaip.org Upon heating, the transition from the ordered low-temperature monoclinic phase to the rotationally disordered cubic plastic crystal phase is characterized by the appearance of numerous small domains of the isotropic cubic phase, particularly along grain boundaries. researchgate.net These domains then grow outwards until the entire material is transformed. researchgate.net This process suggests that the rate-limiting step during heating is the growth of these rotationally disordered domains. researchgate.netresearchgate.net

Conversely, the transition from the plastic crystal phase back to the ordered crystalline state upon cooling is rate-limited by the nucleation of the ordered phase. researchgate.net This is evidenced by sharp exothermic peaks observed in calorimetry and the rapid propagation of a self-nucleating front of the ordered, optically anisotropic domains. researchgate.net

Understanding Thermal Hysteresis Mechanisms

A significant feature of the phase transition in 2,2-dimethylpropane-1,3-diol is the presence of thermal hysteresis, where the transition temperature upon heating is different from that upon cooling. researchgate.net This phenomenon is a direct consequence of the asymmetrical kinetics of the phase transition. The large thermal hysteresis, which can be as significant as 16.7°C, is primarily attributed to the difficulty in nucleating the low-temperature ordered monoclinic phase from the disordered plastic crystal phase upon cooling. researchgate.net This nucleation limitation leads to a substantial undercooling of the material before the transition occurs. researchgate.net The magnitude of this hysteresis can be influenced by factors such as the sample size and cooling rate. researchgate.net Understanding the origins of this thermal hysteresis is crucial as it impacts the efficiency of potential applications, such as in solid-state refrigeration technologies. researchgate.net

Role of Nucleation in Phase Transformation

Nucleation plays a pivotal role in the phase transformations of 2,2-dimethylpropane-1,3-diol, particularly during the transition from the plastic to the crystalline state. researchgate.netbuap.mx The formation of a new phase begins with the spontaneous formation of small, stable nuclei of the new phase within the parent phase. buap.mx In the case of 2,2-dimethylpropane-1,3-diol, the transition upon cooling is limited by the nucleation of the ordered monoclinic phase. researchgate.net Studies using differential scanning calorimetry on isolated particles have shown multiple, distinct nucleation events upon cooling, indicating that nucleation is a stochastic process. aip.org In contrast, upon heating, nucleation of the disordered cubic phase occurs readily at grain boundaries, suggesting that it is not a significant rate-limiting step for the forward transformation. researchgate.net The stark difference in nucleation behavior between the heating and cooling cycles is a key contributor to the observed thermal hysteresis. researchgate.netresearchgate.net

Phase-Dependent Dielectric Properties and Proton Conduction in 2,2-Dimethylpropane-1,3-diol

The phase of 2,2-dimethylpropane-1,3-diol significantly influences its dielectric properties and its ability to conduct protons. The rotational freedom of molecules in the plastic crystal and molten states, compared to the ordered crystalline state, has profound implications for these characteristics.

Broadband Dielectric Spectroscopy Studies of Different Phases (Crystalline, Plastic Crystalline, Molten)

Broadband dielectric spectroscopy is a powerful technique to probe the molecular dynamics and charge transport in materials. While specific broadband dielectric spectroscopy data for all three phases of 2,2-dimethylpropane-1,3-diol were not available in the search results, the principles of the technique combined with the known phase characteristics allow for a general understanding.

In the ordered crystalline phase, the molecules are fixed in the lattice with minimal rotational freedom. This would result in a low dielectric constant and low dielectric loss, as the primary contributions would be from electronic and atomic polarizations.

In the plastic crystalline phase, the rotational motion of the dipolar -CH2OH groups would become active. This would lead to a significant increase in the dielectric constant and the appearance of a dielectric relaxation process in the frequency spectrum, characteristic of the timescale of the molecular rotations.

In the molten state, both rotational and translational motions of the molecules contribute to the dielectric response. This would likely result in a high dielectric constant and a conductivity contribution to the dielectric loss at low frequencies, indicative of ion migration. Advanced experimental techniques like high-frequency dielectric measurements are used to detect the characteristic timescale of proton transport in conducting materials. springernature.com

Mechanisms of Proton Conduction (Vehicle and Grotthuss Mechanisms, Proton Hopping)

Solid-state proton conductors are materials that allow the transport of protons (H+ ions). oup.com This conduction can occur through several mechanisms, primarily the vehicle mechanism and the Grotthuss mechanism. researchgate.netrsc.org

The vehicle mechanism involves the proton being transported by a larger molecular "vehicle," such as the hydronium ion (H3O+) or the ammonium (B1175870) ion (NH4+). researchgate.netrsc.org The entire vehicle diffuses through the material, carrying the proton with it.

The Grotthuss mechanism , in contrast, involves a series of proton hops along a hydrogen-bonded network. oup.comresearchgate.netrsc.org A proton from one molecule hops to an adjacent molecule, which in turn releases one of its protons to the next molecule in the chain, creating a cascade of proton transfers. rsc.org This process is often facilitated by the reorientation of the molecules to align for the next hop. rsc.org

In the context of 2,2-dimethylpropane-1,3-diol, the presence of hydroxyl (-OH) groups allows for the formation of hydrogen bonds. In the plastic crystalline and molten phases, the rotational and translational mobility of the molecules could facilitate proton conduction. While direct studies on the proton conduction mechanism in pure 2,2-dimethylpropane-1,3-diol were not found, the structural features suggest that both Grotthuss-type proton hopping between adjacent hydroxyl groups and a vehicle mechanism (potentially involving protonated diol molecules) could be possible. The efficiency of either mechanism would be highly dependent on the specific phase and the dynamics of the hydrogen-bond network.

Influence of Rotational Disorder and Intrinsic Defects on Proton Conduction

The proton conductivity of 2,2-Dimethylpropane-1,3-diol, also known as neopentyl glycol (NPG), in its plastic crystalline phase is intricately linked to the rotational dynamics of its molecules and the presence of inherent structural imperfections. In this phase, the molecules possess a high degree of orientational disorder, allowing for nearly free rotation. This dynamic molecular environment is a key facilitator of proton transport.

The primary mechanism for proton conduction is believed to be a Grotthuss-type process, where protons hop between the hydroxyl (-OH) groups of adjacent NPG molecules. The rotational freedom within the plastic phase is critical, as it enables the frequent reorientation of these hydroxyl groups, thereby creating transient and effective pathways for proton movement.

Barocaloric Effects in 2,2-Dimethylpropane-1,3-diol

Colossal Barocaloric Effect Phenomena

2,2-Dimethylpropane-1,3-diol is a prominent example of a material exhibiting a colossal barocaloric effect (CBCE), which is a significant temperature change induced by the application or removal of hydrostatic pressure. wikipedia.orgatamanchemicals.comatamankimya.com This pronounced effect in NPG is a direct consequence of a solid-state phase transition from an ordered crystalline structure to a disordered plastic crystalline phase. wikipedia.orgaip.org The application of pressure triggers this transition, resulting in the release of a substantial amount of latent heat and a corresponding rise in temperature. Conversely, releasing the pressure allows the material to return to its lower-entropy, ordered state, causing it to absorb heat and cool down. wikipedia.org The magnitude of this effect is comparable to that of conventional gas-based refrigeration systems, highlighting its potential for solid-state cooling applications. wikipedia.org

Entropy Changes Associated with Pressure-Induced Phase Transitions

The colossal barocaloric effect in NPG is fundamentally driven by the large changes in entropy (ΔS) that accompany its pressure-induced phase transitions. wikipedia.org The transition from the low-entropy, ordered crystalline phase to the high-entropy, disordered plastic crystalline phase is the key mechanism behind this phenomenon. wikipedia.orgaip.org When pressure is applied, the material shifts to the more ordered state, releasing heat in proportion to the entropy change. Research has shown that NPG can exhibit entropy changes of approximately 389 joules per kilogram per kelvin near room temperature. wikipedia.orgatamanchemicals.comatamankimya.comatamankimya.com This significant entropy change is a defining feature of the colossal barocaloric effect in this material. wikipedia.org Molecular dynamics simulations indicate that the colossal barocaloric effects in NPG are closely related to the breaking of non-bond interactions, such as hydrogen bonds, and the disordered orientation of the NPG molecules. aip.org

Parameter Value Conditions
Isothermal Entropy Change (ΔS)~389 J K⁻¹ kg⁻¹Near room temperature wikipedia.orgatamanchemicals.comatamankimya.comatamankimya.com
Isothermal Entropy Change (ΔS)122 J kg⁻¹ K⁻¹Under pressure loading of 0 → 1.0 kbar (in a composite with 50 wt% graphene nanosheets) tandfonline.com
Isothermal Entropy Change (ΔS)225 J kg⁻¹ K⁻¹Under 0 → 1 kbar hydrostatic pressure (in a composite with 28.5 wt% graphene nanosheets) tandfonline.com
Isothermal Entropy Change (ΔS)372.4 J kg⁻¹ K⁻¹For pure NPG under 0 → 1 kbar hydrostatic loading tandfonline.com
Latent Heat of Solid-State Transition131 kJ/kgAt 41°C researchgate.net

Potential for Solid-State Refrigeration Technologies

The substantial barocaloric effect demonstrated by 2,2-Dimethylpropane-1,3-diol makes it a promising candidate for the development of advanced solid-state refrigeration technologies. wikipedia.orgatamanchemicals.comatamankimya.comatamankimya.com These technologies present a more environmentally sustainable alternative to conventional vapor-compression refrigeration methods, which often utilize greenhouse gases. wikipedia.orgnewatlas.com The ability of NPG to undergo significant temperature fluctuations in response to moderate pressure changes is key to its potential in cooling cycles. wikipedia.org A conceptual refrigeration cycle would involve pressurizing the NPG to induce the phase transition and release heat, which is then dissipated. Subsequent depressurization would cause the material to absorb heat from the area to be cooled. The wide operational temperature range and the colossal magnitude of the effect suggest that NPG-based systems could offer high efficiency and performance. wikipedia.orgebi.ac.uk

Microstructural Analysis of 2,2-Dimethylpropane-1,3-diol During Phase Changes

Optical Microscopy for Crystalline and Plastic Crystalline Domain Identification

Optical microscopy, particularly when using polarized light, serves as an effective tool for visualizing the microstructural evolution of 2,2-Dimethylpropane-1,3-diol during its phase transitions. aip.org This technique allows for the clear differentiation between the ordered crystalline and the disordered plastic crystalline phases. aip.org

The ordered crystalline phase of NPG is birefringent, meaning it rotates the plane of polarized light. Consequently, it appears bright and exhibits distinct domain structures when viewed under crossed polarizers. In contrast, the plastic crystalline phase is optically isotropic, behaving much like a liquid in its interaction with polarized light, and thus appears dark under the same viewing conditions. aip.org

This optical distinction enables the direct observation of the nucleation and growth of different phases as the material transitions. For example, upon cooling from the plastic phase, the formation of the ordered crystalline domains can be visualized as bright, optically anisotropic regions emerging and expanding within the dark, isotropic plastic matrix. aip.orgresearchgate.net This provides valuable insights into the kinetics and morphology of the phase transformation, revealing an asymmetry between the heating (forward) and cooling (reverse) transitions. researchgate.net

Phase Optical Property Appearance Under Crossed Polarizers
Ordered CrystallineBirefringent (Anisotropic)Bright with distinct domains
Plastic CrystallineIsotropicDark

Correlation Between Microstructure and Phase Transition Mechanisms

Recent investigations into the behavior of 2,2-Dimethylpropane-1,3-diol have focused on its nature as a plastic crystal, a state of matter where molecules possess long-range positional order but exhibit short-range rotational disorder. This characteristic is central to its fascinating phase transition behavior and has significant implications for its potential applications.

Systematic studies employing techniques such as polarized light microscopy and differential scanning calorimetry (DSC) have shed light on the kinetics of its phase transitions. aip.orgresearchgate.net These studies reveal a distinct asymmetry between the heating (forward) and cooling (reverse) transformations. The transition from an ordered crystalline state to a rotationally disordered plastic crystalline state upon heating is primarily limited by the rate of growth of these disordered domains. aip.orgresearchgate.net

Conversely, the reverse transition upon cooling is governed by the nucleation of the ordered crystal domain. aip.orgresearchgate.net This nucleation-limited process is responsible for a significant thermal hysteresis, which can be as large as 16.7 °C. aip.org Understanding this asymmetry is crucial for controlling the phase transitions of NPG.

The transition from the ordered to the plastic crystalline phase is associated with a substantial change in entropy. ebi.ac.uk This property is at the heart of the colossal barocaloric effect (CBCE) observed in NPG, where pressure changes can induce significant temperature changes. atamanchemicals.comebi.ac.uk Pressure-dependent neutron scattering measurements have indicated that the CBCE in plastic crystals like NPG arises from a combination of extensive molecular orientational disorder, high compressibility, and highly anharmonic lattice dynamics. ebi.ac.uk

The optical properties of NPG also change during its phase transitions. The cubic, rotationally disordered plastic crystal phase is optically isotropic, appearing opaque under polarized light. researchgate.net This allows for the direct observation of the microstructure and the domains of different phases during the transition. researchgate.net

Furthermore, the dielectric properties and proton conductivity of NPG are strongly dependent on its phase. kuleuven.be In the molten state, both translational diffusion and the Grotthuss mechanism, involving self-dissociation of NPG molecules, are believed to contribute to proton conduction. kuleuven.be In the plastic crystalline phase, the rotational disorder and intrinsic vacancies facilitate a proton hopping mechanism for ion conduction. kuleuven.be Even in the ordered crystalline phase, a proton hopping mechanism is presumed to be active. kuleuven.be The direct current conductivity (σdc) shows distinct jumps at the solid-solid and solid-liquid phase transition temperatures, further highlighting the strong correlation between the material's microstructure and its physical properties. kuleuven.be

Detailed research findings on the phase transitions of 2,2-Dimethylpropane-1,3-diol are summarized in the table below.

PropertyObservationTechnique(s) Used
Phase Transition Asymmetry The forward transition (heating) is growth-limited, while the reverse transition (cooling) is nucleation-limited. aip.orgresearchgate.netPolarized Light Microscopy, Differential Scanning Calorimetry (DSC)
Thermal Hysteresis A significant thermal hysteresis of up to 16.7 °C is observed. aip.orgDifferential Scanning Calorimetry (DSC)
Barocaloric Effect Exhibits a colossal barocaloric effect (CBCE) due to pressure-induced phase transitions. atamanchemicals.comebi.ac.ukNeutron Scattering
Optical Properties The plastic crystalline phase is optically isotropic. researchgate.netPolarized Light Microscopy
Proton Conductivity The mechanism of proton conduction varies with the phase (molten, plastic crystalline, ordered crystalline). kuleuven.beDielectric Spectroscopy

Advanced Applications of 2,2 Dimethylpropane 1,3 Diol in Polymer Science and Engineering

Development of Polyester (B1180765) Resins Utilizing 2,2-Dimethylpropane-1,3-diol

Neopentyl Glycol is a standard and crucial diol for producing high-performance polyester resins used in coatings, paints, and plastics. atamanchemicals.comgantrade.com Its molecular structure is the key to the superior qualities of the resulting polymers. The location of the two hydroxyl groups on primary carbon atoms facilitates rapid esterification, while the gem-dimethyl groups provide significant stability. lookchem.com

Saturated and Unsaturated Polyester Formulations

2,2-Dimethylpropane-1,3-diol is a primary building block for both saturated and unsaturated polyester resins. atamanchemicals.commade-in-china.com Most polyester resin formulations contain NPG either as the sole glycol component or combined with a modifying glycol to achieve specific properties. gantrade.comatamanchemicals.com

Saturated Polyesters : In saturated polyester resins, particularly for powder coatings, NPG is a primary component, often reacted with di-acids like Purified Terephthalic Acid (PTA). atamanchemicals.comeastman.com These resins are used extensively in coatings for appliances, metal furniture, and in the automotive industry. lookchem.comatamanchemicals.com

Unsaturated Polyesters : For unsaturated polyester resins, NPG is reacted with unsaturated di-acids such as maleic anhydride, often in combination with acids like Purified Isophthalic Acid (PIA). atamanchemicals.comgoogle.com These resins are foundational materials for applications like gel coats, synthetic marble, and fiberglass-reinforced plastics. gantrade.comatamanchemicals.combasf.com

Enhancement of Hydrolysis Stability in Resultant Polymers

A key advantage of incorporating 2,2-Dimethylpropane-1,3-diol into polyester chains is the significant improvement in the polymer's resistance to hydrolysis. atamanchemicals.com The two methyl groups on the α-carbon create steric hindrance, which effectively shields the ester linkages from attack by water. gantrade.com This non-polar chemical nature and steric retardation of hydrolysis contribute to the enhanced durability of the final product, especially in applications exposed to moisture. atamanchemicals.comgantrade.com Gel coats formulated with unsaturated polyesters from NPG demonstrate excellent water resistance. atamanchemicals.comeastman.com

Improved Thermal and Photostability of Polyester Resins

The unique neopentyl structure is responsible for the high chemical and thermal stability of its derivatives. lookchem.com Polyesters synthesized with 2,2-Dimethylpropane-1,3-diol exhibit superior stability against heat and light compared to those made with other common diols. wikipedia.orgatamanchemicals.com This high thermal stability ensures low resin color and long-term performance in coatings. shaktichemicals.orgeastman.com The excellent weatherability and resistance to UV degradation make these polyesters ideal for demanding outdoor applications, such as coil coatings and automotive paints. atamanchemicals.comatamanchemicals.comeastman.com Its amino-baked paints are noted for good light retention and resistance to yellowing. chembk.commade-in-china.com

Integration of 2,2-Dimethylpropane-1,3-diol in Polyurethane and Alkyd Resin Systems

Beyond polyesters, 2,2-Dimethylpropane-1,3-diol is a valuable intermediate in the production of other significant polymer systems. It is used as a raw material for polyurethane and alkyd resins, which are applied in various paints and coatings. lgchemon.comlgchemon.com

Polyurethanes : Polyester polyols derived from NPG are reacted with isocyanates to form polyurethanes. acs.org These polyurethanes exhibit exceptional thermal stability and high resistance to hydrolysis, making them suitable for protective coatings in aerospace, automotive, and industrial maintenance markets. eastman.comacs.org NPG is also used as a building block for polyurethane adhesive resins, where it provides flexibility and adhesion. atamanchemicals.combasf.com

Alkyd Resins : NPG is employed as a modifier of alkyd resins. atamankimya.comhaz-map.com Its incorporation leads to resins with excellent water and chemical resistance, good weatherability, and high gloss retention, making them suitable for applications like coating metal furniture and fixtures. chembk.combasf.com

Synthesis of Synthetic Lubricants Using 2,2-Dimethylpropane-1,3-diol

The high thermal stability of the neopentyl structure is also leveraged in the synthesis of high-performance synthetic lubricants. atamankimya.com These lubricants, known as polyol esters, are used in demanding applications such as aircraft engine oils, hydraulic fluids, and metal-working fluids. atamanchemicals.comatamankimya.com

Esterification Reactions with Fatty or Carboxylic Acids

Synthetic lubricating esters are produced through the esterification of 2,2-Dimethylpropane-1,3-diol with various fatty or carboxylic acids. wikipedia.orgatamanchemicals.com This reaction creates esters with a reduced potential for oxidation or hydrolysis compared to natural esters. atamanchemicals.comatamanchemicals.com The process involves reacting the hydroxyl groups of NPG with the carboxyl groups of acids, often at elevated temperatures and sometimes with a catalyst, to form stable diesters. ontosight.aipnu.ac.iranalis.com.my The resulting neopentyl glycol esters exhibit excellent viscosity-temperature characteristics, low volatility, and high thermal stability, making them suitable as base stocks for lubricants. analis.com.myasianpubs.org

Research Findings on NPG Ester Synthesis

Acid Used in EsterificationKey Findings/PropertiesSource
Palm Oil Fatty Acids (POFAs)Yield of 90% Neopentylglycol Diester (NPGDE); Flash point of 235°C; Oxidative stability at 184°C. analis.com.my
Oleic AcidYield of 80% NPG ester; Flash point of 200°C; Oxidative stability at 177°C. analis.com.my
Hexanoic AcidAchieved 99% conversion in approximately 1 hour without the use of a solvent. asianpubs.org
10-Undecylenic Acid & Calophyllum Fatty AcidEsterification completed within 4-5 hours using p-toluene sulfonic acid as a catalyst. researchgate.net

Enhanced Oxidation and Hydrolysis Resistance of Lubricating Esters

The molecular structure of 2,2-Dimethylpropane-1,3-diol is central to its utility in high-performance applications. Polyesters synthesized using NPG exhibit superior stability against heat, light, and water. atamanchemicals.comatamanchemicals.comgantrade.com When NPG is used in esterification reactions with various fatty or carboxylic acids, the resulting synthetic lubricating esters show a markedly reduced tendency for oxidation and hydrolysis compared to natural esters. ataman-chemicals.comatamanchemicals.comatamanchemicals.com

This enhanced stability is attributed to the neopentyl structure, which features a quaternary carbon atom adjacent to the hydroxyl groups. ataman-chemicals.comgantrade.com This arrangement provides steric hindrance, which physically shields the ester linkages from hydrolytic attack. Furthermore, the absence of β-hydrogen atoms in the NPG molecule enhances the chemical resistance of polymers derived from it, as it prevents certain degradation pathways. ataman-chemicals.comrsc.org The non-polar character of the gem-dimethyl group also contributes to its excellent water resistance. gantrade.com Consequently, lubricants formulated with NPG-based esters maintain their performance and integrity for longer periods, even under harsh operating conditions, making them suitable for demanding applications such as in hydraulic fluids, metal-working fluids, and aircraft engine lubricants. ataman-chemicals.com

Chemical Recycling and Depolymerization Strategies with 2,2-Dimethylpropane-1,3-diol

In the pursuit of a circular economy, chemical recycling of plastic waste has emerged as a vital field of research. 2,2-Dimethylpropane-1,3-diol has been identified as a promising agent for the depolymerization of post-consumer plastics, particularly complex Poly(ethylene terephthalate) (PET) waste.

A novel and effective solvolysis process utilizes NPG as a depolymerization agent for treating complex PET waste, such as multilayer packaging and textiles. rsc.orgrsc.org This process, known as glycolysis, involves reacting the PET polymer with an excess of NPG, which breaks the ester bonds within the polymer chain. nih.gov The reaction, typically catalyzed by a compound like zinc acetate, breaks down the long polymer chains into their constituent monomers or oligomers. rsc.orgresearchgate.net This method is advantageous as it can handle complex and contaminated PET streams that are often unsuitable for conventional mechanical recycling. nih.govmappingignorance.org The process effectively transforms low-value plastic waste into high-value chemical feedstock for new materials. mappingignorance.org

The efficiency of PET glycolysis with NPG is highly dependent on key reaction parameters, including temperature, time, and the molar ratio of NPG to PET. rsc.orgresearchgate.net Research has focused on optimizing these conditions to maximize the conversion of PET and the yield of the desired monomer product.

Studies have shown that optimal results are achieved at a reaction temperature of 200°C with an NPG/PET molar ratio of 6:1. rsc.orgrsc.org Under these conditions, PET conversion can reach up to 95.6% with a monomer yield of 87.4% in a reaction time of just two hours. mappingignorance.org Increasing the temperature beyond this point or extending the reaction time can sometimes lead to an increase in unwanted by-products or a shift from depolymerization back towards polymerization. mappingignorance.org The table below summarizes the effect of the NPG/PET molar ratio on the yield of the raw monomer, Bis-(hydroxy neopentyl) Terephthalate (B1205515) (BHNT).

NPG/PET Molar RatioRaw BHNT Yield (%)
2:1~58
4:1~78
6:1~85
8:1~86
Data derived from research on PET glycolysis optimization. rsc.org

The primary product of PET glycolysis using NPG is the monomer Bis-(hydroxy neopentyl) Terephthalate (BHNT). rsc.orgrsc.org This molecule is formed as the terephthalic acid moiety from the PET backbone is esterified with two molecules of NPG. rsc.org The reaction can also produce intermediate structures, such as asymmetric molecules containing one neopentyl group and one ethylene (B1197577) glycol group. rsc.org

The successful formation and purity of the BHNT monomer are confirmed through various analytical techniques. These characterization methods are crucial for verifying the structure and quality of the recycled product.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the characteristic functional groups in the BHNT molecule. rsc.orgrsc.org

Differential Scanning Calorimetry (DSC) helps determine thermal properties like the melting point, confirming the monomer's identity. rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed structural information, allowing for the quantification of the BHNT content and the identification of any oligomers or by-products in the final product. rsc.orgrsc.org

The BHNT monomer is a valuable product because it can be used to synthesize new polymers, such as resins and coatings, with the inherent stability advantages conferred by the neopentyl structure. rsc.orgrsc.org

Raw BHNT produced from the glycolysis of complex PET waste often contains impurities such as dyes, residual catalysts, and other additives from the original plastic. rsc.orgmappingignorance.org To produce a high-quality monomer suitable for repolymerization, a novel purification step has been developed. rsc.org

This purification process involves treating the raw product with activated carbon. rsc.orgrsc.org This method has proven highly effective at removing colored impurities and other contaminants. mappingignorance.org Research indicates that this purification step can successfully increase the purity of the BHNT monomer from an initial 60% in the raw product to over 95% in the final purified samples, while significantly reducing the content of oligomers and by-products. rsc.orgrsc.org Further treatment with hot water can also be used to remove other unwanted materials, followed by crystallization to isolate the pure BHNT. mappingignorance.org

Purification StageBHNT Purity (mol %)
Raw Product~60%
After Activated Carbon Treatment>90-95%
Data derived from studies on the purification of glycolysis products. rsc.orgrsc.org

2,2-Dimethylpropane-1,3-diol as Active Supporting Media in Shape-Stabilized Phase Change Materials (SSPCMs)

Beyond polymer synthesis, 2,2-Dimethylpropane-1,3-diol has unique thermal properties that make it valuable in the field of thermal energy storage. NPG is classified as a "plastic crystal," a type of solid-solid phase change material (SSPCM). mdpi.comresearchgate.net These materials undergo a phase transition in their solid state, absorbing and releasing significant amounts of latent heat without melting into a liquid. NPG transitions from an ordered low-temperature phase to a disordered high-temperature cubic phase, a process that involves a large enthalpy change. mdpi.com

By using NPG as the support for a solid-liquid PCM such as Docosane (B166348), both components contribute to the latent heat storage, creating a high-energy-density material. mdpi.com The NPG matrix provides structural integrity, preventing the liquid Docosane from leaking, while also undergoing its own solid-solid phase transition in a similar temperature range. mdpi.com The addition of expanded graphite (B72142) can further enhance the shape stability and thermal conductivity of the composite. mdpi.com This innovative approach results in SSPCMs with significantly higher heat storage capacities compared to those with inert supports, with values up to 210.74 J/g being achieved. mdpi.com

MaterialTransition Temperature (Tt)Latent Heat (ΔH)
Neopentyl Glycol (NPG)44.1 °C134.4 J/g
Docosane43.6 °C240.2 J/g
SSPCM (60% Docosane in NPG/EG)43.2 °C210.74 J/g
Data derived from research on NPG-based SSPCMs. mdpi.comresearchgate.net

Combining Solid-Liquid and Solid-Solid Phase Change Materials

The development of high-energy-density shape-stabilized phase change materials (SSPCMs) has led to innovative approaches combining different types of PCMs. mdpi.com One such approach is the integration of solid-liquid PCMs with solid-solid PCMs. mdpi.com This strategy aims to leverage the high latent heat of fusion typical of solid-liquid PCMs while maintaining the structural integrity and preventing leakage, a common issue with solid-liquid PCMs, by using a solid-solid PCM as a supporting matrix. nih.govmdpi.com

Performance of 2,2-Dimethylpropane-1,3-diol-Docosane Composites

The performance of composites made from 2,2-Dimethylpropane-1,3-diol and docosane has been the subject of detailed research, demonstrating their potential as high-performance thermal energy storage materials. mdpi.com The key performance metric for these composites is their ability to hold a high content of the solid-liquid PCM (docosane) while remaining structurally stable, and to exhibit a high latent heat of phase transition. mdpi.com

In studies of NPG-docosane composites, it has been shown that a maximum docosane content of 60% by weight can be successfully incorporated into the NPG matrix. mdpi.com This high loading of docosane is achievable due to the favorable interaction between the two components. mdpi.com The resulting composite material exhibits a remarkable latent heat, reaching a maximum value of 210.74 J/g. mdpi.com This is significantly higher than the latent heat of many conventional SSPCMs operating in the same temperature range. mdpi.com

MaterialTransition Temperature (°C)Latent Heat (J/g)Density (g/cm³)Thermal Conductivity (W/m·K)
2,2-Dimethylpropane-1,3-diol (NPG) 42133.21.0600.239
Docosane 44243.50.7780.150
Data sourced from a 2019 study on NPG as an active supporting media in shape-stabilized PCMs. mdpi.com

Influence of 2,2-Dimethylpropane-1,3-diol Crystal Size on Capillary Forces

A critical factor in the successful formulation of 2,2-Dimethylpropane-1,3-diol-docosane composites is the management of the physical interactions at the microstructural level. mdpi.com Specifically, the crystal size of the NPG matrix has a profound influence on the capillary forces within the composite, which in turn dictates the stability of the liquid docosane. mdpi.commobilityforesights.com

Research has demonstrated that by reducing the crystal size of NPG, the capillary forces within the porous NPG network are significantly increased. mdpi.com These enhanced capillary forces are crucial for effectively trapping the molten docosane within the NPG matrix, thereby preventing its leakage. mdpi.com This principle is a key enabler for achieving a high loading of docosane in the composite. mdpi.com

Enhancing Heat Transfer Properties in SSPCMs

A common challenge with organic solid-solid phase change materials, including 2,2-Dimethylpropane-1,3-diol, is their inherently low thermal conductivity. avestia.com This can limit their efficiency in thermal energy storage systems, as it slows down the rate at which heat can be charged and discharged. avestia.com To address this limitation, various strategies have been developed to enhance the heat transfer properties of NPG-based SSPCMs. tandfonline.comavestia.comrepec.org

One effective method is the incorporation of materials with high thermal conductivity into the NPG matrix. avestia.comrepec.org Expanded graphite (EG) has been shown to be a particularly effective additive. mdpi.comrepec.org The addition of EG to NPG-docosane composites not only improves the shape stability but also significantly increases the thermal conductivity and thermal diffusivity of the material. mdpi.com In some studies, the thermal conductivity of NPG composites has been enhanced by a factor of 11 to 88 times compared to pure NPG through the use of compressed expanded natural graphite. repec.org

Another approach involves the dispersion of nanoparticles within the NPG matrix. tandfonline.comavestia.com Nanoparticles such as copper oxide (CuO) and titanium dioxide (TiO₂) have been successfully used to improve the thermal performance of NPG-based SSPCMs. tandfonline.comavestia.com For instance, the addition of a small weight percentage of CuO nanoparticles to NPG has been shown to enhance its thermal conductivity. avestia.comresearchgate.net The table below presents data on the thermal conductivity enhancement of NPG with the addition of CuO nanoparticles.

CuO Weight Fraction (%)Relative Thermal Conductivity Enhancement
0.5-
1.0-
3.0~4.08 times that of pure NPG
Data adapted from studies on the heat transfer performance of NPG/CuO composites. researchgate.net

These enhancements in thermal conductivity are crucial for the practical application of NPG-based SSPCMs in areas such as the thermal management of electronics, where rapid heat dissipation is essential. avestia.com

Role of 2,2 Dimethylpropane 1,3 Diol in Organic Synthesis and Coordination Chemistry

2,2-Dimethylpropane-1,3-diol as a Precursor in Schiff Base Synthesis

While 2,2-dimethylpropane-1,3-diol itself does not directly form Schiff bases, it serves as a key starting material for synthesizing the necessary diamine precursors. The diol can be converted to 2,2-dimethylpropane-1,3-diamine through established synthetic routes. This diamine is then used in condensation reactions with various aldehydes to produce a wide range of tetradentate Schiff base ligands. These ligands are crucial in the field of coordination chemistry due to their ability to form stable complexes with various metal ions.

The synthesis of complex ligands from 2,2-dimethylpropane-1,3-diol showcases its utility. A prime example involves the creation of Schiff bases which can then be reduced to form more flexible ligands. For instance, the Schiff base 4,4'-Dichloro-2,2'-[2,2-dimethyl-propane-1,3-diylbis(nitrilo-methyl-idyne)]diphenol is synthesized via the condensation of 2,2-dimethyl-1,3-diaminopropane with a suitable salicylaldehyde (B1680747) derivative. nih.gov The resulting Schiff base, characterized by its C=N imine bonds, can be subsequently reduced to yield the more flexible amine ligand, such as 4,4'-(((2,2-Dimethylpropane-1,3-Diyl)Bis(Azanediyl)Bis(Methylene)) Bis(2-Methoxyphenol)). researchgate.net This reduced form often exhibits enhanced conformational flexibility, which can be advantageous for coordinating with metal centers or for applications such as corrosion inhibition. researchgate.net

The general synthetic pathway involves:

Diamine Synthesis: Conversion of 2,2-dimethylpropane-1,3-diol to 2,2-dimethylpropane-1,3-diamine.

Condensation: Reaction of the diamine with two equivalents of a substituted salicylaldehyde (e.g., 4-methoxysalicylaldehyde) to form a tetradentate ONNO Schiff base ligand.

Reduction (Optional): Reduction of the imine (C=N) bonds in the Schiff base using a reducing agent like sodium borohydride (B1222165) to form the corresponding diamine ligand, which has N-H bonds in place of the imines.

These ligands, both in their Schiff base and reduced forms, are of significant interest for their ability to form stable, well-defined complexes with transition metals. researchgate.net

Reactions of 2,2-Dimethylpropane-1,3-diol with Cyclophosphazenes

The reaction of 2,2-dimethylpropane-1,3-diol with hexachlorocyclotriphosphazatriene (N₃P₃Cl₆) is a well-studied area that yields a variety of complex cyclic and bridged structures. The difunctional nature of the diol allows it to substitute two chlorine atoms on the phosphazene ring, leading to different isomeric products depending on the reaction conditions and stoichiometry.

The reaction between hexachlorocyclotriphosphazatriene and 2,2-dimethylpropane-1,3-diol in the presence of a base (to scavenge HCl) produces several distinct types of derivatives. tandfonline.com

Spiro Derivatives: These are formed when the diol bridges a single phosphorus atom, replacing two geminal chlorine atoms to create a new six-membered ring fused to the phosphazene ring. Monospiro-, dispiro-, and trispiro- compounds can be formed. tandfonline.com

Ansa Derivatives: In this arrangement, the diol bridges two non-geminal phosphorus atoms on the phosphazene ring, creating a looped structure. The formation of ansa products is notably enhanced with 2,2-dimethylpropane-1,3-diol compared to its unmethylated analogue, propane-1,3-diol. tandfonline.comresearchgate.net

Spiro-Ansa Derivatives: These are more complex structures where the phosphazene ring has undergone both spiro and ansa substitutions. tandfonline.com

Doubly-Bridged Derivatives: These compounds involve two phosphazene rings linked by the diol ligand. tandfonline.com

The relative yields of these products can be controlled by adjusting reaction parameters, and their separation is often achieved through chromatographic techniques. tandfonline.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P and ¹H NMR, is an indispensable tool for the structural elucidation of the various products formed from the reaction of 2,2-dimethylpropane-1,3-diol with hexachlorocyclotriphosphazatriene. tandfonline.com

The ³¹P NMR spectra are particularly informative. The chemical shifts and coupling patterns of the phosphorus nuclei are highly sensitive to their chemical environment, allowing for the differentiation between various structural isomers. tandfonline.comresearchgate.net

PCl₂ groups typically appear as a singlet in a specific region of the spectrum.

P(OR)Cl groups (in ansa structures) and P(OR)₂ groups (in spiro structures) resonate at different chemical shifts, often exhibiting complex splitting patterns due to P-P coupling. researchgate.net

For example, in a monospiro derivative, the spectrum might show a triplet for the PCl₂ group adjacent to the spiro-phosphorus and a doublet for the two equivalent PCl₂ groups further away. An ansa derivative would show a more complex pattern reflecting the different environments of the bridged phosphorus atoms. tandfonline.comresearchgate.net ¹H NMR is used to confirm the structure of the organic moiety, showing characteristic signals for the methylene (B1212753) (OCH₂) and methyl (C(CH₃)₂) protons. tandfonline.com

Table 1: Representative ³¹P NMR Chemical Shifts for Cyclophosphazene Derivatives. tandfonline.com
Derivative TypeStructural GroupTypical ³¹P Chemical Shift (δ, ppm)
MonospiroP(spiro)~28-30
PCl₂~20-22
AnsaP(ansa)ClVaries (e.g., ~29 and ~13)
PCl₂~20
DispiroP(spiro)~29-31
PCl₂~10-12

Coordination Complexes Utilizing 2,2-Dimethylpropane-1,3-diol Derivatives

The Schiff base ligands derived from 2,2-dimethylpropane-1,3-diamine are excellent chelating agents for a variety of metal ions. The resulting metal complexes have applications in areas such as catalysis and materials science. The steric bulk provided by the gem-dimethyl group can influence the coordination geometry and stability of the final complex.

The synthesis of metal complexes typically involves the reaction of a metal salt (e.g., copper(II) acetate, palladium(II) chloride) with the pre-formed Schiff base ligand in a suitable solvent. researchgate.net In some cases, a template synthesis is employed, where the metal ion is present during the condensation reaction between the diamine and aldehyde, directing the formation of the macrocyclic ligand around the metal center.

The structural characterization of these complexes is crucial for understanding their properties. This is achieved through a combination of techniques:

Spectroscopy (FT-IR, UV-Vis): Infrared spectroscopy can confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of key functional groups (e.g., C=N, C-O). UV-Visible spectroscopy provides information about the electronic transitions within the complex, which is related to its geometry.

Magnetic Susceptibility: This measurement helps determine the number of unpaired electrons in the complex, which is useful for assigning the oxidation state and coordination environment of the metal ion, particularly for paramagnetic species like many Copper(II) complexes. chemrevlett.com

Copper(II) complexes with related tetradentate Schiff base ligands are widely studied and often exhibit square-planar or distorted square-planar geometries, although tetrahedral and octahedral geometries are also possible depending on the specific ligand and reaction conditions. mdpi.comrsc.org

Table 2: Crystallographic Data for a Palladium(II) Complex with a 2,2-Dimethylpropane-1,3-diamine Derived Schiff Base Ligand. researchgate.net
ParameterValue
Chemical FormulaC₂₁H₂₄N₂O₄Pd
Crystal SystemMonoclinic
Space GroupP2₁/n
Coordination GeometrySlightly distorted square-planar
Coordination AtomsONNO

Applications of 2,2-Dimethylpropane-1,3-diol as a Protecting Group

In the realm of complex organic synthesis, the strategic protection and deprotection of functional groups is paramount. 2,2-Dimethylpropane-1,3-diol is frequently employed as a protecting group, particularly for aldehydes and ketones, due to its tendency to form stable cyclic acetals. wikipedia.orgfishersci.ca

Protection of Ketones in Complex Organic Synthesis (e.g., Gestodene Synthesis)

2,2-Dimethylpropane-1,3-diol reacts with ketones in the presence of an acid catalyst to form 1,3-dioxane (B1201747) rings. organic-chemistry.org These cyclic acetals, specifically 4,4-dimethyl-1,3-dioxanes, are notably stable under basic, nucleophilic, and reductive conditions, effectively shielding the carbonyl group from unwanted reactions. fishersci.cachem-station.comchemistrysteps.com This stability is often greater than that of the more common 1,3-dioxolanes derived from ethylene (B1197577) glycol, which can be advantageous in multi-step syntheses. fishersci.calibretexts.org

A notable application of this protective strategy is found in the total synthesis of Gestodene, a potent progestin used in hormonal contraceptives. wikipedia.org During the intricate synthesis of this complex steroid, a ketone functional group must be protected to allow for selective transformations at other positions of the molecule. The use of 2,2-dimethylpropane-1,3-diol provides the robust protection required to withstand the reaction conditions of subsequent synthetic steps. wikipedia.org The protection can be reversed, and the original ketone regenerated, through acid-catalyzed hydrolysis. organic-chemistry.orgchemistrysteps.com

Formation of Boronic Acid Esters for Cross-Coupling Reactions

2,2-Dimethylpropane-1,3-diol plays a crucial role in the preparation of boronic acid esters, which are key reagents in modern carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki-Miyaura cross-coupling. wikipedia.orgfrontierspecialtychemicals.com Boronic acids themselves can be prone to dehydration, forming cyclic anhydrides (boroxines), and may have lower stability and solubility in organic solvents. frontierspecialtychemicals.com

By reacting a boronic acid with 2,2-dimethylpropane-1,3-diol, a stable cyclic boronic ester (a neopentyl glycol boronate ester) is formed. wikipedia.org These esters are generally more stable, easier to handle, purify, and characterize than their corresponding free boronic acids. frontierspecialtychemicals.com Their enhanced stability minimizes decomposition pathways like protodeboronation, ensuring the integrity of the reagent during storage and use. frontierspecialtychemicals.com These stable esters can then be used directly in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. nih.govorganic-chemistry.org

Table 1: Comparison of Protecting Groups for Carbonyls

Protecting Diol Resulting Acetal (B89532) Relative Stability
Ethylene Glycol 1,3-Dioxolane Standard
1,3-Propanediol 1,3-Dioxane More Stable

Derivatization of 2,2-Dimethylpropane-1,3-diol for Specialty Chemicals

The unique structure of 2,2-dimethylpropane-1,3-diol makes it an ideal starting material for the synthesis of various specialty chemicals. Its derivatives find applications in polymers, resins, and pharmaceuticals.

Synthesis of Neopentyl Glycol Diglycidyl Ether

Neopentyl glycol diglycidyl ether (NPGDGE) is an important aliphatic epoxy resin modifier. wikipedia.org Its synthesis begins with the reaction of 2,2-dimethylpropane-1,3-diol with epichlorohydrin, typically in the presence of a Lewis acid catalyst. wikipedia.org This initial step forms a halohydrin intermediate. The subsequent dehydrochlorination of this intermediate using a strong base, such as sodium hydroxide (B78521), yields the final product, neopentyl glycol diglycidyl ether, along with water and sodium chloride as byproducts. wikipedia.orgwikipedia.orglookchem.comchemicalbook.com NPGDGE is used as a reactive diluent for epoxy resins to reduce viscosity while maintaining good mechanical properties in the cured product, which is then used in coatings, adhesives, sealants, and composite materials. wikipedia.orglookchem.com

Condensation Reactions for Specific Compound Formation (e.g., CGP-7930)

2,2-Dimethylpropane-1,3-diol can undergo condensation reactions with other molecules to produce compounds with specific biological or chemical properties. A significant example is the synthesis of CGP-7930. wikipedia.org This compound, chemically known as 2,6-Di-tert-butyl-4-(3-hydroxy-2,2-dimethyl-propyl)-phenol, is formed through a condensation reaction between 2,2-dimethylpropane-1,3-diol and 2,6-di-tert-butylphenol. wikipedia.org CGP-7930 has been identified as a positive allosteric modulator of GABA-B receptors, which are important targets in neuroscience research. nih.gov This illustrates how the stable neopentyl core structure derived from 2,2-dimethylpropane-1,3-diol can be incorporated into pharmacologically active molecules.

Table 2: Key Derivatives of 2,2-Dimethylpropane-1,3-diol

Derivative Name Precursors Key Reaction Type Application
Neopentyl Glycol Diglycidyl Ether 2,2-Dimethylpropane-1,3-diol, Epichlorohydrin Alkylation, Dehydrochlorination Epoxy Resin Modifier wikipedia.orgwikipedia.org

Table of Mentioned Compounds

Compound Name IUPAC Name CAS Number
2,2-Dimethylpropane-1,3-diol 2,2-dimethylpropane-1,3-diol 126-30-7 wikipedia.org
Neopentyl glycol 2,2-dimethylpropane-1,3-diol 126-30-7 wikipedia.org
Gestodene (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,14-decahydrocyclopenta[a]phenanthren-3-one 60282-87-3
Neopentyl Glycol Diglycidyl Ether 2-[[2,2-dimethyl-3-(oxiran-2-ylmethoxy)propoxy]methyl]oxirane 17557-23-2 wikipedia.org
CGP-7930 2,6-di-tert-butyl-4-(3-hydroxy-2,2-dimethylpropyl)phenol 329557-45-7
Epichlorohydrin 2-(chloromethyl)oxirane 106-89-8
2,6-di-tert-butylphenol 2,6-bis(1,1-dimethylethyl)phenol 128-39-2
Ethylene Glycol Ethane-1,2-diol 107-21-1

Environmental and Sustainability Considerations in the Lifecycle of 2,2 Dimethylpropane 1,3 Diol

Sustainable Manufacturing Practices for 2,2-Dimethylpropane-1,3-diol

The industrial production of 2,2-dimethylpropane-1,3-diol is primarily achieved through a two-step process starting with the aldol (B89426) condensation of isobutyraldehyde (B47883) and formaldehyde (B43269) to create an intermediate, hydroxypivaldehyde (HPA). penpet.comgloballcadataaccess.orgmdpi.com This intermediate is then converted to the final product. The sustainability of the entire process is heavily influenced by the efficiency of these steps.

Minimization of Raw Material and Auxiliary Reagent Consumption

The conversion of HPA to 2,2-dimethylpropane-1,3-diol can be accomplished via two main pathways: a Cannizzaro reaction or catalytic hydrogenation. mdpi.comresearchgate.net The choice of pathway significantly impacts raw material efficiency.

The Cannizzaro reaction involves treating HPA with a strong base and excess formaldehyde. mdpi.comunacademy.com A significant drawback of this method is its atom economy; it produces an equimolar amount of formate (B1220265) salt (like sodium formate) as a byproduct, which has limited industrial application and represents a waste of raw materials. mdpi.comresearchgate.net

The catalytic hydrogenation of HPA is a more modern and efficient method. mdpi.comresearchgate.net This process involves the reduction of HPA with hydrogen gas in the presence of a metal catalyst. mdpi.com Optimizing this route is key to minimizing raw material consumption. Strategies include:

Catalyst Selection: The development of highly selective and active catalysts is crucial. Copper chromite catalysts have been traditionally used, but due to the toxicity of chromium, alternatives are being explored. mdpi.com Nickel-based catalysts, sometimes modified with chromium or other metals like zinc and zirconium, have shown high conversion rates and selectivity at lower temperatures and pressures, making the process more energy-efficient and economical. mdpi.comgoogle.comresearchgate.net Ruthenium-based catalysts also exhibit high selectivity. mdpi.com

Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and the use of solvents can maximize the yield of the desired product. For instance, hydrogenating HPA at temperatures below 100°C with a nickel-containing catalyst can improve selectivity and reduce the need for large reaction volumes. google.comwipo.int

Aldol Condensation Optimization: The initial aldol condensation step can also be optimized. Using tertiary amines as catalysts instead of inorganic bases can lead to higher selectivity in the formation of HPA. mdpi.com

An overview of the two main synthesis variants is presented below.

Synthesis VariantKey ReagentsKey Products & ByproductsSustainability Consideration
Cannizzaro Reaction Isobutyraldehyde, Formaldehyde, Strong Base (e.g., NaOH)2,2-Dimethylpropane-1,3-diol, Formate SaltInefficient atom economy due to the formation of an equimolar salt byproduct with little application. mdpi.comresearchgate.net
Catalytic Hydrogenation Isobutyraldehyde, Formaldehyde, Hydrogen, Metal Catalyst (e.g., Ni, Cu)2,2-Dimethylpropane-1,3-diolMore sustainable route with higher atom economy; avoids the large-scale production of salt byproduct. mdpi.com

Waste Reduction Strategies in Industrial Synthesis

Minimizing waste is a cornerstone of sustainable chemical production. For 2,2-dimethylpropane-1,3-diol, this involves addressing byproducts, unreacted materials, and process wastewater.

The hydrogenation route is inherently superior in waste reduction as it avoids the generation of large quantities of formate salt. mdpi.com Further strategies in the manufacturing process include:

Process Optimization: Improving reaction conditions and enhancing separation processes help minimize waste generation from the outset. jiuanchemical.com

Byproduct Recycling: Where possible, byproducts can be repurposed or recycled within the manufacturing facility. jiuanchemical.com

Wastewater Treatment: The wastewater from production can contain unreacted formaldehyde, which is toxic. google.comgoogle.com Effective treatment processes are essential. Methods include steam stripping, electrolysis, and biological treatments (such as using upflow anaerobic sludge blankets) to reduce formaldehyde concentration before discharge. google.comgoogle.com Adjusting the pH and using air-stripping can also effectively lower formaldehyde levels. google.com

Solvent Recycling: In processes where solvents are used for extraction or to facilitate hydrogenation, these solvents can be recovered, for example by distillation, and recycled back into the process, making it more economical and reducing waste. google.com

Contributions to Circular Economy through 2,2-Dimethylpropane-1,3-diol Applications

Beyond its own manufacturing lifecycle, 2,2-dimethylpropane-1,3-diol plays a role in the broader circular economy, particularly in the management of polymeric waste and the shift away from fossil-based resources.

Role in Chemical Recycling of Polymeric Waste Streams

Chemical recycling is a key strategy for handling plastic waste that cannot be easily mechanically recycled. 2,2-Dimethylpropane-1,3-diol serves as an effective agent in the chemical depolymerization of certain polymers, most notably polyethylene (B3416737) terephthalate (B1205515) (PET).

The process, known as glycolysis , uses the diol to break down the PET polymer chain into its constituent monomers or oligomers. researchgate.netresearchgate.netrsc.org Specifically, the glycolysis of PET with 2,2-dimethylpropane-1,3-diol yields bis-(hydroxy neopentyl) terephthalate (BHNT). researchgate.netrsc.org This resulting monomer is a valuable chemical intermediate that can be used to synthesize new, high-value polymers, including:

Unsaturated Polyester (B1180765) Resins (UPRs) researchgate.net

Polyurethane (PU) coatings researchgate.net

Alkyd resins researchgate.net

This application provides a "greener route" for PET waste, transforming it from a potential environmental pollutant into a feedstock for new materials, thus closing the loop in a circular economy model. researchgate.net The use of 2,2-dimethylpropane-1,3-diol is advantageous as it can enhance the chemical resistance and stability of the resulting recycled polymer. researchgate.net

Potential for Replacement of Fossil-Based Materials

A significant contribution to sustainability is the development and use of bio-based chemicals. Several chemical companies are now producing 2,2-dimethylpropane-1,3-diol from renewable feedstocks, offering a direct replacement for its fossil-based counterpart. mdpi.compcimag.comlgcorp.com

These "bio-based" or "renewable" versions are typically produced using a mass balance approach . pcimag.comchemceed.comspecialchem.com In this system, renewable raw materials, such as waste cooking oil, palm byproducts, or other forms of biomass, are fed into the beginning of the production process alongside conventional fossil feedstocks. pcimag.comlgcorp.comchemceed.com The sustainable content is then allocated to specific final products using a certified and traceable accounting method. shell.combasf.com

Key features of bio-based 2,2-dimethylpropane-1,3-diol include:

Reduced Carbon Footprint: By substituting fossil raw materials, the cradle-to-gate product carbon footprint (PCF) can be significantly reduced, in some cases even to zero, especially when combined with the use of renewable energy in the production process. pcimag.combasf.com

Drop-in Solution: The resulting bio-based product is chemically identical to the conventional version. pcimag.combasf.com This means customers can use it in their existing formulations for products like powder coatings, resins, and lubricants without any need to adjust their equipment or processes. pcimag.com

Certified Sustainability: These products are often certified under recognized standards like ISCC PLUS (International Sustainability & Carbon Certification), providing transparency and verification of the sustainable sourcing. pcimag.comlgcorp.comspecialchem.com

The availability of bio-based 2,2-dimethylpropane-1,3-diol allows manufacturers of coatings, resins, and other materials to reduce the "Scope 3" emissions associated with their purchased goods and increase the share of renewable materials in their own products, directly contributing to the displacement of fossil-based materials in the value chain. pcimag.combasf.com The market for bio-based neopentyl glycol is projected to grow, driven by increasing demand for sustainable practices across various industries, including construction, automotive, and consumer goods. marketresearchintellect.com

Sustainability ApproachDescriptionImpact on Circular Economy
Chemical Recycling Use of 2,2-dimethylpropane-1,3-diol as a glycolysis agent to depolymerize PET waste into valuable monomers. researchgate.netrsc.orgEnables the upcycling of plastic waste into new, high-performance polymers, reducing landfill and reliance on virgin resources. researchgate.net
Bio-based Production Manufacturing 2,2-dimethylpropane-1,3-diol from renewable feedstocks (e.g., biomass, waste oils) via a mass balance approach. pcimag.comlgcorp.comReduces the carbon footprint of the chemical and its end-products, replacing fossil-based raw materials in the value chain. basf.com

Q & A

Q. What are best practices for managing large datasets generated from high-throughput screening of this compound derivatives?

  • Methodological Answer : Use cloud-based platforms (e.g., AWS, Google Cloud) for storage and parallel processing. Apply machine learning algorithms for pattern recognition and anomaly detection. Document preprocessing steps (normalization, feature selection) to ensure transparency .

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